PROTAC BRD4 Degrader-7
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Overview
Description
PROTAC BRD4 Degrader-7 is a potent bromodomain BRD4 degrader. It is a click chemistry reagent that contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . This compound is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which uses small molecules to degrade target proteins specifically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-7 involves the use of click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the coupling of an alkyne group with an azide group to form a triazole ring . The reaction conditions typically include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as described above, but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
PROTAC BRD4 Degrader-7 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This is the primary reaction used in its synthesis.
Substitution reactions: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Copper sulfate: Used as a catalyst in CuAAC reactions.
Sodium ascorbate: Used as a reducing agent in CuAAC reactions.
Dimethyl sulfoxide (DMSO): Common solvent used in the reactions.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole ring, which is a key component of the this compound molecule .
Scientific Research Applications
PROTAC BRD4 Degrader-7 has several scientific research applications, including:
Biomolecular condensates: It is used to study the regulation of biomolecular condensates by degrading key molecules involved in these processes.
Cancer research: The compound has shown potential in inhibiting the proliferation of cancer cells by degrading BRD4, a protein involved in cancer progression.
Epigenetic studies: It is used to study the role of BRD4 in epigenetic regulation and gene expression.
Mechanism of Action
PROTAC BRD4 Degrader-7 exerts its effects by targeting the BRD4 protein for degradation. It forms a ternary complex with BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . This results in the downregulation of BRD4 and its associated functions, such as gene transcription and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
ARV-825: Another BRD4 degrader that also targets BRD4 for degradation.
QCA570: A novel BET degrader that targets BRD4, BRD3, and BRD2.
Uniqueness
PROTAC BRD4 Degrader-7 is unique due to its specific use of click chemistry for its synthesis and its potent activity in degrading BRD4 . It also has a high degree of specificity and efficiency in targeting BRD4, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H29N5O2S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
tert-butyl 2-[(9S)-7-[4-(3-aminoprop-1-ynyl)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H29N5O2S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-27)28-20(14-21(32)33-26(4,5)6)24-30-29-17(3)31(24)25/h9-12,20H,13-14,27H2,1-6H3/t20-/m0/s1 |
InChI Key |
PMSPBUOYDPYDPF-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C#CCN)C |
Origin of Product |
United States |
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